![molecular formula C9H9ClN2O3 B15303774 2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid](/img/structure/B15303774.png)
2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid is a chemical compound that belongs to the class of benzoic acids and derivatives. The compound was first synthesized in the 1960s and has since been extensively studied for its various applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid is synthesized by the reaction of 2-amino-3-chlorobenzoic acid with N-(chloromethyl)carbamic acid tert-butyl ester in the presence of a base such as triethylamine. The reaction produces the desired product, which is further purified by recrystallization from a suitable solvent such as methanol.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in large reactors with controlled temperature and pressure to facilitate the reaction and subsequent purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in inhibiting fungal growth.
Medicine: Investigated for potential therapeutic applications due to its fungicidal properties.
Industry: Employed in agricultural practices to protect crops from fungal infections.
Mécanisme D'action
The compound exerts its effects by inhibiting mitochondrial respiration in fungi. It binds to the cytochrome b component of the mitochondrial respiratory chain, leading to the inhibition of ATP production. This results in the eventual death of the fungal cells. The molecular targets and pathways involved include the cytochrome b complex and the mitochondrial respiratory chain.
Comparaison Avec Des Composés Similaires
2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with antifungal properties.
Salicylic acid: Another benzoic acid derivative with anti-inflammatory and antifungal effects.
Chlorobenzoic acids: A group of compounds with varying degrees of chlorination and similar chemical properties.
The uniqueness of this compound lies in its specific structure and its effectiveness as a systemic fungicide.
Propriétés
Formule moléculaire |
C9H9ClN2O3 |
|---|---|
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
2-[(2-amino-2-oxoethyl)amino]-3-chlorobenzoic acid |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-3-1-2-5(9(14)15)8(6)12-4-7(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15) |
Clé InChI |
CYZMNDCDFKNUHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


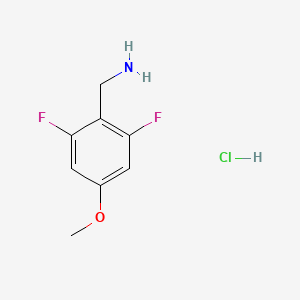
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)

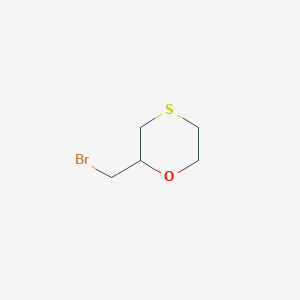

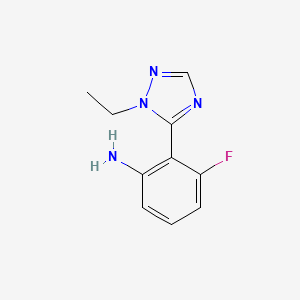
![5,5-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B15303719.png)
![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
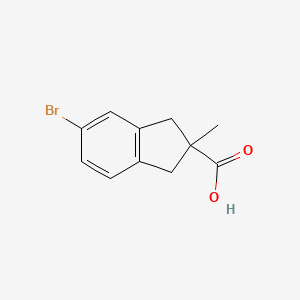
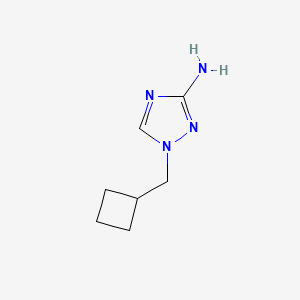
![[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride](/img/structure/B15303760.png)

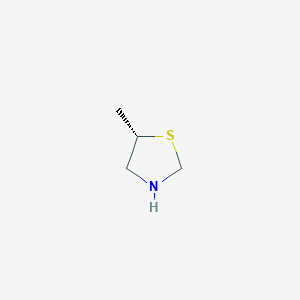
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(2,3,4-trimethoxyphenyl)acetic acid](/img/structure/B15303788.png)
